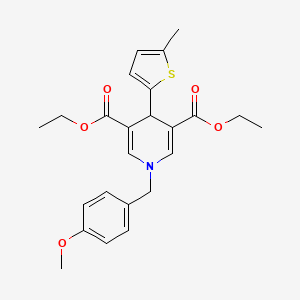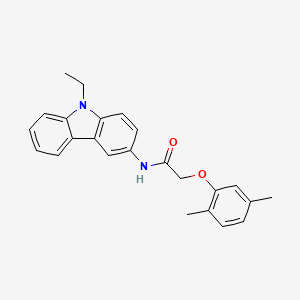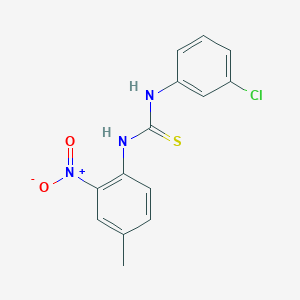![molecular formula C21H15N3O2 B4656492 3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4656492.png)
3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide
Vue d'ensemble
Description
3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is known for its unique chemical structure and has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list several future directions for research on this compound.
Applications De Recherche Scientifique
3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has been studied for its potential applications in a variety of scientific research fields. One of the main areas of research has been in the field of medicinal chemistry, where this compound has been shown to have potential as a drug candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential applications in the field of materials science, where it has been shown to have unique physical and chemical properties that make it suitable for use in various applications.
Mécanisme D'action
The mechanism of action of 3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is not fully understood. However, it has been shown to interact with several biological targets, including enzymes and receptors. This compound has been shown to have inhibitory effects on certain enzymes, as well as agonistic effects on certain receptors. These interactions are thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant effects, as well as potential neuroprotective effects. Additionally, this compound has been shown to have antitumor and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide in lab experiments is its unique chemical structure, which gives it a variety of potential applications. Additionally, this compound has been well studied and has a reliable synthesis method. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide. One area of research is in the development of this compound as a drug candidate for the treatment of various diseases. Additionally, this compound has potential applications in the field of materials science, where it may be used in the development of new materials with unique physical and chemical properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Propriétés
IUPAC Name |
(Z)-3-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(9-6-15-4-2-1-3-5-15)23-17-7-8-19-18(14-17)24-21(26-19)16-10-12-22-13-11-16/h1-14H,(H,23,25)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTOPWOJUMGLGZ-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl 2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4656418.png)
![{[4-(tert-butylamino)-6-(methoxyamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4656425.png)

![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B4656441.png)
![5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4656448.png)


![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4656457.png)
![N-[1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4656480.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4656488.png)
![N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4656522.png)

![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4656530.png)